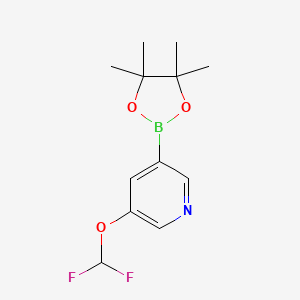

6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile

Vue d'ensemble

Description

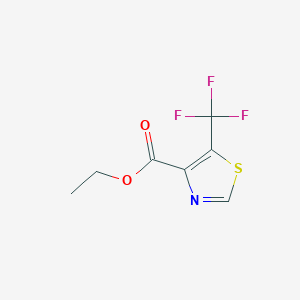

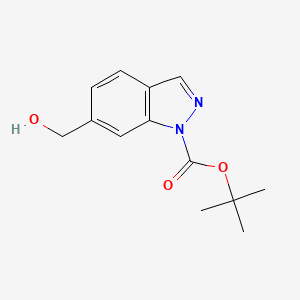

“6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile” is a chemical compound with the molecular formula C15H12N2O3. It is used in laboratory settings and for the manufacture of chemical compounds .

Synthesis Analysis

There are two main synthesis routes for this compound . One method involves dissolving the corresponding aldehyde, 6-chloronicotinonitrile, and potassium carbonate in anhydrous DMF and heating at about 110°C under nitrogen . The reaction mixture is then poured into water and extracted with ethyl acetate. The combined organic layer is dried over sodium sulfate, filtered, and concentrated under vacuum . The crude mixture is purified by flash chromatography using hexanes/ethyl acetate as eluant .Another method involves stirring a mixture of aldehyde, amine, and 4 Å molecular sieves in methanol overnight under a nitrogen atmosphere at room temperature . The following day, sodium borohydride is added and the reaction mixture is stirred for 3 hours . The reaction mixture is then filtered off and the solvent evaporated to yield a residue which is purified by SCX or flash chromatography .

Molecular Structure Analysis

The molecular weight of “6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile” is 268.27 g/mol. The compound’s structure includes a pyridine ring, which is a basic heterocyclic aromatic organic compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile” include the reaction of the corresponding aldehyde with 6-chloronicotinonitrile in the presence of potassium carbonate . Another reaction involves the reduction of the aldehyde group to a hydroxyl group using sodium borohydride .Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of “6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile” are not specified in the available literature .Applications De Recherche Scientifique

- Scientific Field: Polymer Chemistry

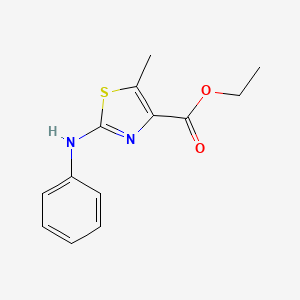

- Application Summary : “6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile” is used in the synthesis of a newly designed oligo-Schiff-base . This oligo-Schiff-base has been studied for its optical, morphological, and antioxidant properties .

- Methods of Application : The compound is synthesized from the condensation reaction of 3-ethoxy-2-hydroxybenzaldehyde with 2-aminophenol. The subsequent oxidative polycondensation process yields the target oligo (2-ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol), oligo (EHPIMP) .

- Results or Outcomes : The optical properties of the EHPIMP and the oligo (EHPIMP)’s thin films were compared mainly with UV–Vis spectroscopy. Corresponding band gap (Eg) values of the EHPIMP and the oligo (EHPIMP) films were obtained as 2.224 and 1.404 eV, respectively . The surface roughness values and the average roughness were attained to be 8.28 nm and 46.63 nm for EHPIMP and the oligo (EHPIMP)’s thin films, respectively . Furthermore, the antioxidant activities were investigated using in vitro FRAP, CUPRAC, DPPH, and ABTS methods. The obtained data demonstrated that EHPIMP and oligo (EHPIMP) had effective reducing antioxidant potentials and radical scavenging activities .

Safety And Hazards

Propriétés

IUPAC Name |

6-(2-ethoxy-4-formylphenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-2-19-14-7-11(10-18)3-5-13(14)20-15-6-4-12(8-16)9-17-15/h3-7,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVWADGVEANDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde](/img/structure/B1397937.png)

![Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-](/img/structure/B1397939.png)

![4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1397942.png)